Isopropyl chloroformate
Overview
Description
Isopropyl chloroformate is a colorless liquid with a pungent odor and corrosive properties. It is a highly reactive compound, primarily used as an intermediate in organic synthesis. The molecular formula of this compound is C4H7ClO2, and it has a molecular weight of 122.55 g/mol . This compound is known for its high flammability and its ability to decompose when heated, producing toxic fumes such as hydrogen chloride and phosgene .
Mechanism of Action
Target of Action
Isopropyl chloroformate is a reagent used in organic synthesis. It primarily targets the hydroxyl groups of compounds, such as alcohols and amines, and reacts with them to form esters and amides .
Mode of Action
The mode of action of this compound involves a process known as solvolysis, which is the breaking of a bond in a molecule by a solvent . In more nucleophilic solvents, an association-dissociation mechanism is believed to be operative . In the more ionizing solvents, a dominant solvolysis-decomposition with loss of the CO2 molecule is observed .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used in the preparation of isopropyl cyclohexane via alkylation of cyclohexene . It can also be used in the preparation of 10-isopropyloctadecanoic acid via reaction with oleic acid .
Pharmacokinetics
It’s worth noting that the specific rates of solvolysis of this compound in various solvents at 25°c have been reported , which could provide some insight into its behavior in different environments.
Result of Action
The result of this compound’s action is the formation of new compounds through the reaction with its targets. For example, it can react with alcohols to form esters, or with amines to form amides . In the process of solvolysis, deficiencies in the acid production indicate 2-33% isopropyl chloride formation, with the higher values in less nucleophilic solvents .
Action Environment
The action of this compound is influenced by the environment, particularly the solvent in which it is dissolved. The specific rates of solvolysis of this compound in various solvents at 25°C have been reported . In more ionizing solvents, a dominant solvolysis-decomposition with loss of the CO2 molecule is observed . In more nucleophilic solvents, an association-dissociation mechanism is believed to be operative .
Biochemical Analysis
Biochemical Properties
Isopropyl chloroformate is a reactive compound possessing both acid chloride and alkyl substituents . It hydrolyzes in water to form isopropanol, carbon dioxide, and hydrogen chloride . The specific alcohol hydrolysis products for each chloroformate are listed in Table 2-1 .
Cellular Effects
It is known that the compound is highly reactive and can cause cellular damage due to its corrosive properties .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis in water to form isopropanol, carbon dioxide, and hydrogen chloride . This reaction is facilitated by the presence of water molecules, which act as a nucleophile, attacking the carbonyl carbon of the chloroformate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to hydrolyze more slowly at room temperature compared to lower chloroformates such as methyl and ethyl chloroformate . The measured hydrolysis half-life in water for this compound is not specified but for similar compounds, it ranges from 1.4 to 53.2 minutes .
Metabolic Pathways
This compound does not directly participate in any known metabolic pathways. Its hydrolysis products, particularly isopropanol, can be further metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl chloroformate is typically synthesized by the reaction of isopropyl alcohol with phosgeneThe reaction is continued for several hours until the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully monitored to ensure the complete conversion of isopropyl alcohol to this compound. The product is then purified through distillation and refined to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Isopropyl chloroformate undergoes various chemical reactions, including hydrolysis, substitution, and decomposition.
Hydrolysis: When exposed to water, this compound hydrolyzes to form isopropanol, carbon dioxide, and hydrogen chloride.
Substitution: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Decomposition: Upon heating, it decomposes to produce toxic fumes such as hydrogen chloride and phosgene.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Major Products:
Hydrolysis: Isopropanol, carbon dioxide, and hydrogen chloride.
Substitution: Carbamates and carbonate esters.
Scientific Research Applications
Isopropyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its key applications include:
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- n-Propyl chloroformate
- Isobutyl chloroformate
- sec-Butyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
Isopropyl chloroformate is unique due to its secondary alkyl group, which provides a balance between reactivity and stability compared to primary and tertiary alkyl chloroformates .
Properties
IUPAC Name |
propan-2-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | ISOPROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3706 | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026786 | |
Record name | Isopropyl chloroformate | |
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Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | Isopropyl chloroformate | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Boiling Point |
220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Flash Point |
60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Solubility |
VERY SOL IN ETHER, Solubility in water: slow reaction | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Density |
1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
108-23-6 | |
Record name | ISOPROPYL CHLOROFORMATE | |
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Record name | Isopropyl chloroformate | |
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Record name | ISOPROPYL CHLOROFORMATE | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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